Cas no 37803-48-8 (Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy-)

Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy-, is a substituted acetophenone derivative featuring a hydroxyl group at the β-position and dimethoxy substituents on the phenyl ring. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, fragrances, and fine chemicals. The presence of both electron-donating methoxy groups and a hydroxyl group enhances its utility in condensation and oxidation reactions. Its well-defined molecular structure ensures consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its functional group sensitivity, requiring appropriate storage and handling to maintain stability.
Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy- structure
37803-48-8 structure
Product Name:Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy-
CAS No:37803-48-8
MF:C10H12O4
MW:196.199883460999
MDL:MFCD09841641
CID:1486234
PubChem ID:12870187
Update Time:2025-06-13

Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy-
    • β-oxo-β-(3,4-dimethoxyphenyl)-ethanol
    • 1-(3,4-dimethoxyphenyl)-2-hydroxyethanone
    • 1-(3,4-dimethoxyphenyl)-2-hydroxyethan-1-one
    • SCHEMBL3893527
    • 3',4'-Dimethoxy-2-hydroxyacetophenone
    • AKOS006329415
    • Ethanone,1-(3,4-dimethoxyphenyl)-2-hydroxy-
    • MFCD09841641
    • 37803-48-8
    • AC6035
    • SY130980
    • 3 inverted exclamation mark ,4 inverted exclamation mark -Dimethoxy-2-hydroxyacetophenone
    • MDL: MFCD09841641
    • Inchi: 1S/C10H12O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,11H,6H2,1-2H3
    • InChI Key: HVISIXHIKFRIHH-UHFFFAOYSA-N
    • SMILES: COC1C(OC)=CC(C(CO)=O)=CC=1

Computed Properties

  • Exact Mass: 196.07356
  • Monoisotopic Mass: 196.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • PSA: 55.76

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Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy- Suppliers

Amadis Chemical Company Limited
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(CAS:37803-48-8)Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy-
Order Number:A912844
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:46
Price ($):690.0
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Additional information on Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy-

Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy- (CAS No. 37803-48-8): A Comprehensive Overview in Modern Chemical Biology

Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy- (CAS No. 37803-48-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in pharmaceutical research. This compound, characterized by its 1-(3,4-dimethoxyphenyl)-2-hydroxy substituents, exhibits a rich chemical profile that makes it a valuable scaffold for the development of novel bioactive molecules.

The structure of Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy-, consists of a central ketone group flanked by an aromatic ring system with methoxy substituents at the 3 and 4 positions. This arrangement imparts a high degree of flexibility and reactivity, allowing for diverse chemical modifications that can be tailored to specific biological targets. The presence of the hydroxyl group further enhances its potential as a precursor in the synthesis of more complex molecules, including ligands, intermediates, and even potential drug candidates.

In recent years, there has been a surge in research focused on identifying novel compounds with therapeutic potential. Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy-, has emerged as a promising candidate due to its ability to interact with various biological pathways. Studies have shown that derivatives of this compound can exhibit anti-inflammatory, antioxidant, and even anticancer properties. These findings have prompted further investigation into its mechanisms of action and potential applications in drug discovery.

The synthesis of Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy-, involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques has enabled researchers to produce high-purity samples of this compound, which are essential for rigorous biological testing. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the compound's structure and confirm its identity.

One of the most compelling aspects of Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy-, is its potential as a bioactive scaffold. By modifying specific functional groups within its structure, researchers can generate a library of derivatives with tailored biological activities. For instance, replacing the hydroxyl group with an amine or carboxylic acid moiety can alter its solubility and binding affinity to target proteins. Such modifications are crucial for optimizing drug-like properties and improving pharmacokinetic profiles.

Recent advancements in computational chemistry have also played a pivotal role in understanding the interactions between Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy-, and biological targets. Molecular docking studies have been used to predict how this compound might bind to specific enzymes or receptors involved in disease pathways. These predictions provide valuable insights into its potential therapeutic effects and help guide the design of more effective derivatives.

The pharmacological evaluation of Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy-, has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit the activity of enzymes associated with inflammatory responses, such as cyclooxygenase-2 (COX-2). Additionally, it has shown promise in reducing oxidative stress by scavenging reactive oxygen species (ROS). These effects suggest that this compound could be developed into a therapeutic agent for conditions like arthritis or neurodegenerative diseases.

Another area where Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy-, shows promise is in the field of neuroscience. Research indicates that derivatives of this compound may interact with neurotransmitter systems involved in mood regulation and cognitive function. By modulating these systems, it could potentially be used to treat disorders such as depression or Alzheimer's disease. However, further research is needed to fully elucidate its mechanisms of action and assess its safety profile.

The development of novel drug candidates often involves collaboration between chemists and biologists who work together to identify promising compounds and evaluate their biological effects. Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy-, serves as an excellent example of how interdisciplinary research can lead to breakthroughs in drug discovery. Its unique structural features make it a versatile scaffold for generating bioactive molecules with diverse therapeutic applications.

In conclusion, Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy- (CAS No. 37803-48-8) is a fascinating compound with significant potential in modern chemical biology. Its structural features enable diverse chemical modifications that can be tailored to specific biological targets. Ongoing research continues to uncover new applications for this compound in pharmaceutical development and disease treatment. As our understanding of its properties grows, so too does its promise as a valuable tool for advancing medical science.

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Amadis Chemical Company Limited
(CAS:37803-48-8)Ethanone, 1-(3,4-dimethoxyphenyl)-2-hydroxy-
A912844
Purity:99%
Quantity:1g
Price ($):690.0
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